molecular formula C15H12N2O3 B14466311 (5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione CAS No. 69176-37-0

(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B14466311
CAS No.: 69176-37-0
M. Wt: 268.27 g/mol
InChI Key: FSPRLRPJSPWQNC-HNNXBMFYSA-N
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Description

(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to the imidazolidine ring

Preparation Methods

The synthesis of (5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the desired imidazolidine-2,4-dione derivative. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The imidazolidine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivatives.

Scientific Research Applications

(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with target proteins, affecting their function. Additionally, the compound can interact with enzymes involved in oxidative stress and inflammation, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

69176-37-0

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H12N2O3/c18-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/t15-/m0/s1

InChI Key

FSPRLRPJSPWQNC-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@]2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O

Origin of Product

United States

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